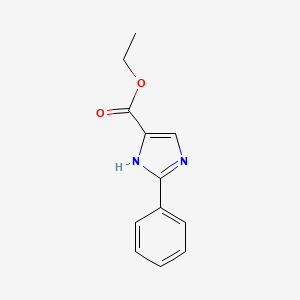

ethyl 2-phenyl-1H-imidazole-5-carboxylate

Description

Significance of Imidazole (B134444) Heterocyclic Scaffolds in Research

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental structural motif in a vast array of biologically active molecules and functional materials. ajrconline.org Its significance in research stems from its versatile chemical properties and its prevalence in natural products, including the amino acid histidine, histamine, and purines, which are essential components of nucleic acids. ajrconline.orgnih.gov This natural precedent has established the imidazole scaffold as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. researchgate.net

The unique characteristics of the imidazole ring, such as its ability to act as both a hydrogen bond donor and acceptor, its aromatic stability, and its capacity to coordinate with metal ions, make it an exceptionally versatile building block in drug discovery. researchgate.net Consequently, imidazole derivatives have been extensively investigated and developed for a wide range of therapeutic applications. Research has demonstrated that compounds incorporating the imidazole scaffold exhibit a broad spectrum of pharmacological activities, including:

Anticancer: Imidazole-based compounds can inhibit cancer cell proliferation through various mechanisms, such as kinase inhibition and DNA intercalation. ijpsjournal.commdpi.com

Antimicrobial: The imidazole core is central to many antifungal and antibacterial agents. ijpsjournal.comscispace.com

Anti-inflammatory: Certain imidazole derivatives have shown potent anti-inflammatory effects. nih.gov

Antiviral: The scaffold is also a key component in the development of antiviral drugs, including those targeting HIV and the dengue virus. nih.gov

The structural versatility of the imidazole ring allows for the synthesis of a large number of derivatives, enabling medicinal chemists to fine-tune the pharmacological properties of these molecules to enhance their efficacy and selectivity. ajrconline.orgijpsjournal.com This adaptability has cemented the imidazole heterocyclic scaffold as a subject of intense and ongoing research in the quest for novel therapeutic agents. jchemrev.combiomedpharmajournal.org

Overview of Ethyl 2-Phenyl-1H-Imidazole-5-Carboxylate within Imidazole Chemistry

This compound is a specific derivative within the broader family of substituted imidazoles. Its structure features a phenyl group at the 2-position and an ethyl carboxylate group at the 5-position of the imidazole ring. This particular arrangement of substituents positions it as a potentially valuable synthetic intermediate or building block for the creation of more complex molecules.

While extensive research has been conducted on the broader class of imidazole derivatives, detailed scientific literature focusing specifically on the synthesis, properties, and applications of this compound is limited. Much of the available research literature investigates structurally related compounds, such as benzimidazoles (where the imidazole ring is fused to a benzene (B151609) ring), or imidazoles with different substitution patterns which are key intermediates in the synthesis of pharmaceuticals like Olmesartan. researchgate.netjocpr.comconnectjournals.com For instance, extensive studies have been performed on various 2-aryl-1-hydroxy-imidazole-5-carboxylic acid esters and their antiviral activities, and on 2-phenyl-benzimidazole-5-carboxylic acid derivatives as potential anti-breast cancer agents. nih.govresearchgate.net

The primary role of this compound in the current body of scientific literature appears to be as a chemical reagent available for research purposes. Its structure suggests it could be utilized in the synthesis of more elaborate imidazole-based compounds, where the ester group can be further modified, for example, through hydrolysis to the corresponding carboxylic acid or amidation to form various amides. However, specific, documented examples of its use as a key intermediate in the synthesis of targeted therapeutic agents or functional materials are not widely reported in peer-reviewed journals.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-phenyl-1H-imidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)10-8-13-11(14-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UABZXMAUPKBULM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363729 | |

| Record name | Ethyl 2-phenyl-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32683-00-4 | |

| Record name | Ethyl 2-phenyl-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Phenyl 1h Imidazole 5 Carboxylate and Analogues

Established Cyclization Protocols

The formation of the imidazole (B134444) ring can be achieved through various cyclization strategies, ranging from metal-catalyzed reactions to multi-component approaches. These methods offer different advantages concerning substrate scope, efficiency, and reaction conditions.

Nickel-Catalyzed Cyclization of Amido-Nitriles

A notable method for the synthesis of disubstituted imidazoles involves the nickel-catalyzed cyclization of amido-nitriles. rsc.orgresearchgate.net This protocol provides a pathway to 2,4-disubstituted NH-imidazoles under mild reaction conditions. rsc.org The reaction is reported to proceed through a nickel-catalyzed addition to the nitrile group, followed by proto-demetallation, tautomerization, and a final dehydrative cyclization step to yield the aromatic imidazole ring. rsc.org This methodology is tolerant of a variety of functional groups, including aryl halides and both aromatic and saturated heterocycles, making it a versatile tool for creating a library of imidazole derivatives. rsc.org

The general transformation can be represented as the cyclization of amido-nitrile precursors to form the corresponding imidazole products. rsc.orgresearchgate.net

| Reactant | Catalyst System | Product | Yield | Reference |

| Amido-nitrile (1) | Nickel Catalyst | 2,4-disubstituted NH-imidazole (2) | Poor to Excellent | rsc.org |

Table 1: Summary of Nickel-Catalyzed Cyclization of Amido-Nitriles. Yields are dependent on the specific coupling partners used.

This approach is significant as it represents a method that forms one of the core bonds of the heterocycle in the key cyclization step. rsc.org

Reaction of Oxime-Hydroxylamines with Ethyl Glyoxylate (B1226380)

The synthesis of imidazole derivatives can also be approached through the reaction of precursors containing nitrogen-oxygen bonds, such as oximes and hydroxylamines. researchgate.netnih.gov Oximes are typically synthesized through the condensation of aldehydes or ketones with hydroxylamine (B1172632). nih.govnih.gov The reaction of a suitably designed oxime-hydroxylamine precursor with a dicarbonyl equivalent like ethyl glyoxylate presents a plausible, though less commonly cited, pathway to the imidazole core. In this hypothetical pathway, the nucleophilic nitrogen atoms of the hydroxylamine moiety would react with the carbonyl centers of ethyl glyoxylate and an appropriate phenyl-containing building block to initiate ring formation. Subsequent dehydration and aromatization would lead to the formation of the stable imidazole ring. The synthesis of nitriles, which can be precursors to amidines used in other imidazole syntheses, can also be achieved from aldoximes. acs.orgnih.gov

One-Pot Nitro Reductive Cyclization for Related Benzoimidazole Cores

While not directly yielding the title compound, the one-pot nitro reductive cyclization is a highly efficient and widely used method for synthesizing the related benzimidazole (B57391) core structure. acs.orgorganic-chemistry.org This methodology involves the reaction of o-nitroanilines with aldehydes in the presence of a reducing agent. organic-chemistry.org Sodium dithionite (B78146) (Na2S2O4) is a commonly employed, inexpensive, and readily available reducing agent for this transformation. acs.orgorganic-chemistry.orgresearchgate.net

The reaction proceeds via the reduction of the nitro group to an amine, which then condenses with the aldehyde in situ. Subsequent intramolecular cyclization and oxidation (aromatization) afford the 2-substituted benzimidazole product. acs.org This process is valued for its operational simplicity, scalability, and tolerance of a wide range of functional groups on both the o-nitroaniline and aldehyde components. organic-chemistry.org Researchers have demonstrated that the addition of water can accelerate the reductive cyclization when using sodium dithionite in solvents like DMSO or DMA, allowing for better control of the reaction's exothermic nature. acs.org

| o-Nitroaniline Derivative | Aldehyde | Reducing Agent | Product | Reference |

| o-Nitroarylamine | Various aldehydes | Sodium dithionite (Na2S2O4) | 2-Substituted Benzimidazole | acs.orgorganic-chemistry.orgresearchgate.net |

| 2-Nitroacetanilide | - | 5% Pt/C, sulfide (B99878) catalyst | Benzimidazole derivative | eurekaselect.com |

| o-Nitroanilines | - | Electrochemical reduction | 1,2-fused benzimidazoles | rsc.org |

Table 2: Examples of One-Pot Reductive Cyclization for Benzimidazole Synthesis.

This one-pot approach significantly improves efficiency by reducing the number of synthetic steps and purification procedures compared to traditional multi-step methods. researchgate.net

Multi-Component Reactions for Imidazole Ring Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural features from all starting materials, are powerful tools in synthetic chemistry. researchgate.netbohrium.com They are particularly well-suited for the rapid generation of molecular libraries and align with the principles of green chemistry due to their high atom economy and reduction of reaction steps. bohrium.com The Debus-Radziszewski imidazole synthesis, which combines a 1,2-dicarbonyl, an aldehyde, and ammonia, is a classic example of an MCR for imidazole formation. wikipedia.org

A recently reported methodology for imidazole synthesis involves a base-catalyzed [2+2+2] addition protocol. rsc.org This reaction constructs the imidazole ring from two equivalents of a nitrile and one equivalent of an alkyne. The proposed mechanism begins with the reaction of an in situ formed acetylide with the first nitrile molecule to form an imine. Addition of the second nitrile molecule, followed by a 5-exo-dig cyclization, yields a heterocyclic intermediate. Aromatization, facilitated by the base and subsequent protonation during workup, affords the final C-5 alkyl-substituted imidazole product. rsc.org

The development of metal-free synthetic routes is a significant goal in modern organic synthesis to avoid issues of cost and toxicity associated with metal catalysts. arabjchem.org Several metal-free, four-component protocols for the synthesis of 1,2,4,5-tetrasubstituted imidazoles have been developed. These reactions typically involve the condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, a primary amine, and ammonium (B1175870) acetate. arabjchem.orgorganic-chemistry.org

Various organo-catalysts, such as 3-picolinic acid and pivalic acid, have been shown to efficiently promote this transformation. arabjchem.orgacs.org The use of such catalysts provides an environmentally benign, cost-effective, and high-yielding route to highly substituted imidazoles. arabjchem.org These protocols are often characterized by mild reaction conditions and simple purification procedures. arabjchem.orgacs.org The versatility of the four-component approach allows for significant structural diversity in the final imidazole products by simply varying the starting components. acs.org

| Dicarbonyl | Aldehyde | Amine Source | Catalyst | Product | Reference |

| Benzil | Benzaldehyde | NH4OAc | 3-Picolinic acid | 2,4,5-Triaryl imidazole | arabjchem.org |

| Benzil | Benzaldehyde | Primary Amine, NH4OAc | 3-Picolinic acid | 1,2,4,5-Tetrasubstituted imidazole | arabjchem.org |

| Internal Alkyne | Aldehyde | Aniline, NH4OAc | Pivalic Acid | Substituted imidazole | acs.org |

| 2-Bromoacetophenone | Aldehyde | Primary Amine, NH4OAc | None (Solvent-free) | 1,2,4-Trisubstituted imidazole | organic-chemistry.org |

Table 3: Selected Metal-Free Multi-Component Reactions for Imidazole Synthesis.

Gold-Catalyzed [3+2] Addition Protocols

Gold-catalyzed cycloaddition reactions have emerged as powerful tools for the synthesis of heterocyclic compounds, offering mild reaction conditions and unique reactivity. The synthesis of substituted imidazoles can be achieved through a formal [3+2] cycloaddition approach utilizing gold catalysis. While a direct synthesis of ethyl 2-phenyl-1H-imidazole-5-carboxylate using this method is not extensively documented, the general principles can be applied to the synthesis of its analogues, particularly functionalized 4-aminoimidazoles. acs.orgnih.gov

One such approach involves the gold-catalyzed reaction of ynamides with 4,5-dihydro-1,2,4-oxadiazoles. acs.orgnih.gov In this reaction, the 4,5-dihydro-1,2,4-oxadiazole acts as an N-imino nitrene equivalent. The proposed mechanism involves the formation of an α-imino gold carbene intermediate, which then undergoes a cyclization to afford the highly functionalized 4-aminoimidazole (B130580) product. This method is characterized by its high efficiency and broad functional group tolerance. acs.org

Another strategy involves the gold-catalyzed bimolecular [2+2+1] cycloaddition between a nitrile and an azidoalkyne. acs.org This reaction proceeds through the in-situ generation of a highly electrophilic α-imino gold carbene, which then reacts with the nitrile in a [3+2] annulation to form a bicyclic imidazole. The use of AuCl3 as a catalyst is crucial to minimize competing intramolecular Huisgen cycloaddition. acs.org The versatility of these gold-catalyzed methods suggests their potential for adaptation in the synthesis of a variety of substituted imidazole derivatives.

A novel three-component cascade reaction for synthesizing imidazoles using a gold(I) catalyst has also been developed. digitellinc.com This intermolecular approach involves the reaction of readily available alkynes, azides, and nitriles. The optimization of the gold catalyst system, particularly with Buchwald-type phosphine (B1218219) ligands and silver triflimide counterions, was found to be critical for enhancing the reaction yield and minimizing side products. digitellinc.com

Table 1: Examples of Gold-Catalyzed Cycloaddition for Imidazole Synthesis

| Reactants | Catalyst System | Product Type | Yield (%) | Reference |

| Ynamide and 4,5-dihydro-1,2,4-oxadiazole | Au(I) catalyst | 4-Aminoimidazole | High | acs.orgnih.gov |

| Azidoalkyne and Nitrile | AuCl3 | Bicyclic Imidazole | Serviceable | acs.org |

| Alkyne, Azide, and Nitrile | Au(I) with Buchwald-type ligand | Trisubstituted Imidazole | Good | digitellinc.com |

Tandem Three-Component Reactions of Hydroxylamines

Tandem three-component reactions offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single operation. A notable example for the synthesis of highly substituted imidazoles involves the one-pot reaction of hydroxylamines, aldehydes, and 2-azido acrylates. arkat-usa.orgumich.eduresearchgate.net This method allows for the generation of a diverse array of 1,2,4,5-tetrasubstituted imidazoles in moderate to excellent yields. arkat-usa.org

The reaction proceeds through the in-situ formation of a nitrone from the condensation of a hydroxylamine and an aldehyde. This circumvents the need to isolate the often unstable nitrone intermediate. The subsequent reaction of the nitrone with a 2-azido acrylate (B77674) leads to the formation of the imidazole ring. arkat-usa.org The process is typically carried out by stirring the hydroxylamine, aldehyde, and anhydrous MgSO4 in a solvent like acetonitrile, followed by the addition of the 2-azido acrylate and heating. arkat-usa.org

This methodology provides a flexible route to a wide range of imidazole derivatives, as various hydroxylamines, aldehydes, and 2-azido acrylates can be employed. This versatility makes it a valuable tool for the creation of libraries of imidazole-containing compounds for biological screening. While not directly applied to the synthesis of this compound, this strategy could be adapted to produce analogues with diverse substitution patterns.

Another relevant multi-component approach is the four-component reaction of a hydroxylamine, a benzonitrile, a cyclic 1,3-dicarbonyl compound, and an arylglyoxal to produce 1-hydroxy-2,4,5-trisubstituted imidazoles. semanticscholar.org This catalyst-free method offers good yields and an environmentally friendly procedure. semanticscholar.org

Table 2: Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles via a Three-Component Reaction of Hydroxylamines, Aldehydes, and 2-Azido Acrylates

| Hydroxylamine | Aldehyde | 2-Azido Acrylate | Yield (%) | Reference |

| Phenylhydroxylamine | Benzaldehyde | Ethyl 2-azidoacrylate | 85 | arkat-usa.org |

| N-Methylhydroxylamine | 4-Chlorobenzaldehyde | Ethyl 2-azidoacrylate | 78 | arkat-usa.org |

| Cyclohexylhydroxylamine | 4-Methoxybenzaldehyde | Ethyl 2-azidoacrylate | 65 | arkat-usa.org |

Functional Group Interconversions and Derivatization Strategies

Esterification and Transesterification Pathways

The ethyl ester functionality in this compound can be introduced or modified through standard esterification and transesterification reactions.

Esterification is commonly achieved through the Fischer esterification method, which involves reacting the corresponding carboxylic acid, 2-phenyl-1H-imidazole-5-carboxylic acid, with ethanol (B145695) in the presence of an acid catalyst, such as concentrated sulfuric acid or tosic acid. masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used as the solvent. masterorganicchemistry.com

Transesterification is a useful method for converting the ethyl ester to other alkyl esters. This can be accomplished under either acidic or basic conditions. masterorganicchemistry.com In a base-catalyzed transesterification, an alkoxide, such as sodium methoxide (B1231860) in methanol, is used to convert the ethyl ester to the corresponding methyl ester. masterorganicchemistry.com The reaction proceeds through a nucleophilic addition-elimination mechanism. For acid-catalyzed transesterification, an acid catalyst and a large excess of the desired alcohol are used to shift the equilibrium towards the new ester product. masterorganicchemistry.com For instance, reacting this compound with propanol (B110389) in the presence of an acid catalyst would yield propyl 2-phenyl-1H-imidazole-5-carboxylate. The use of catalysts like silica (B1680970) chloride can facilitate both esterification and transesterification under mild conditions. organic-chemistry.org

Alkylation Reactions of Imidazole Nitrogen and Hydroxyl Groups

Alkylation of the imidazole ring, particularly at the nitrogen atoms, is a common strategy for derivatization. For analogues of this compound that contain a hydroxyl group, such as ethyl 1-hydroxy-2-phenyl-4-methyl-1H-imidazole-5-carboxylate, the alkylation can occur at either the nitrogen or the oxygen atom, leading to N-alkylated or O-alkylated products, respectively. researchgate.net

Studies on the alkylation of ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with substituted benzyl (B1604629) halides have shown a high degree of selectivity for O-alkylation. researchgate.net The reaction, typically carried out in DMF in the presence of a base like potassium carbonate at room temperature, yields 1-benzyloxyimidazoles in good to excellent yields, with no formation of the N-alkylation products observed. researchgate.net The selective formation of O-alkoxy derivatives is a key finding in these studies. researchgate.net In contrast, N-alkylation products (1-alkylimidazole 3-oxides) are generally obtained through condensation reactions from acyclic precursors rather than direct alkylation of the hydroxyimidazole. researchgate.net The choice of alkylating agent and reaction conditions can influence the outcome of N- versus O-alkylation. nih.govresearchgate.net

Table 3: O-Alkylation of Ethyl 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylate with Substituted Benzyl Halides

| Alkylating Agent | Base | Solvent | Yield (%) | Reference |

| 4-(Trifluoromethyl)benzyl chloride | K2CO3 | DMF | 74 | researchgate.net |

| 2-Methylbenzyl bromide | K2CO3 | DMF | 67 | researchgate.net |

| 2-Fluorobenzyl chloride | K2CO3 | DMF | 70 | researchgate.net |

| 4-(Methoxycarbonyl)benzyl bromide | K2CO3 | DMF | 82 | researchgate.net |

| 4-Phenoxybenzyl chloride | K2CO3 | DMF | 78 | researchgate.net |

Regioselective Substitution Approaches

Regioselective substitution on the imidazole ring is crucial for the synthesis of specifically functionalized derivatives. The substitution pattern is influenced by the electronic properties of the imidazole ring and the nature of the substituents already present. The presence of a directing group can control the position of incoming electrophiles or nucleophiles.

For instance, in the synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides, the 2-hydroxyaryl group plays a decisive role in directing the regioselectivity of the reaction. nih.gov Computational studies have shown that this group facilitates an intramolecular hydrogen atom shift, guiding the reaction towards the formation of the imidazole derivative instead of other possible isomers like 1,2-dihydropyrazines. nih.gov This highlights the potential of using directing groups to achieve high regioselectivity in the synthesis of complex imidazole derivatives. While specific studies on the regioselective substitution of this compound are not detailed in the provided search results, the principles of directed metalation and the use of blocking groups, common strategies in heterocyclic chemistry, can be inferred to be applicable.

Oxidation and Reduction Transformations

The imidazole ring is generally resistant to oxidation. However, under specific conditions, transformations can be achieved. The imidazole ring can be degraded by strong oxidizing agents like hydrogen peroxide.

Regarding reduction, the stability of the aromatic imidazole ring makes it resistant to catalytic hydrogenation under conditions that would typically reduce a benzene (B151609) ring. However, the phenyl substituent at the 2-position could potentially be reduced to a cyclohexyl group under more forcing conditions, such as high-pressure hydrogenation with a rhodium or ruthenium catalyst, while leaving the imidazole core intact. Conversely, reduction of the ester group to an alcohol can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), which would yield (2-phenyl-1H-imidazol-5-yl)methanol. The selective reduction of one functional group in the presence of others would depend on the choice of reducing agent and reaction conditions.

Advanced Spectroscopic and Crystallographic Elucidation

Spectroscopic Characterization Methodologies

Spectroscopic methods are essential for elucidating the molecular structure of a chemical compound. Each technique provides unique information about the compound's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. It provides information about the carbon-hydrogen framework of a molecule.

For ethyl 2-phenyl-1H-imidazole-5-carboxylate, a ¹H NMR spectrum would be expected to show distinct signals for the protons of the ethyl group (a quartet and a triplet), the phenyl group, and the imidazole (B134444) ring. The chemical shifts (δ) and coupling constants (J) of these signals would provide detailed information about the electronic environment and connectivity of the protons.

Similarly, a ¹³C NMR spectrum would reveal the chemical shifts of each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the imidazole and phenyl rings, and the ethyl group carbons.

However, specific, experimentally determined ¹H NMR and ¹³C NMR data for this compound are not available in the reviewed literature.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of this compound would be expected to exhibit characteristic absorption bands. Key vibrational modes would include the N-H stretch of the imidazole ring, C-H stretches of the aromatic and aliphatic portions, the C=O stretch of the ester group, and C=N and C=C stretching vibrations from the imidazole and phenyl rings.

While the synthesis and characterization of similar benzimidazole (B57391) derivatives have been reported, including their FT-IR data, specific experimental FT-IR spectra for this compound could not be located. semanticscholar.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoluminescence

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. Photoluminescence spectroscopy measures the light emitted from a sample after it has absorbed photons.

Given its aromatic and heterocyclic structure, this compound is expected to absorb UV radiation. The UV-Vis spectrum would likely show absorption maxima (λmax) corresponding to π-π* transitions within the conjugated system of the phenyl and imidazole rings. Any photoluminescent properties would be characterized by excitation and emission spectra.

Specific experimental UV-Vis absorption and photoluminescence data for this compound are not documented in the available scientific literature. For comparison, a related benzimidazole derivative, ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, displays three major absorption bands at 229, 262, and 326 nm. semanticscholar.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the ethoxy group from the ester or other characteristic cleavages of the imidazole ring and its substituents.

Despite the common use of this technique for the characterization of new compounds, specific mass spectrometry data for this compound has not been found in the surveyed literature.

Single Crystal X-Ray Diffraction Analysis

Determination of Crystal System and Space Group

The analysis of the diffraction pattern from a single crystal of this compound would allow for the determination of its crystal system (e.g., monoclinic, orthorhombic, etc.) and space group. This information describes the symmetry of the crystal lattice.

However, there are no published reports detailing the single-crystal X-ray diffraction analysis of this compound. Therefore, its crystal system and space group remain undetermined. For context, a related compound, 2-phenyl-1H-benzo[d]imidazole-5-sulfonic acid, crystallizes in the monoclinic system with the space group P21/n. connectjournals.com

Analysis of Hydrogen-Bonding Motifs (e.g., N–H⋯O, C—H⋯O, O-H...N)

In the crystalline state, this compound is expected to exhibit a variety of hydrogen-bonding interactions that are crucial in defining its supramolecular architecture. The primary hydrogen bond donor is the imidazole N-H group, which is anticipated to form robust N–H⋯O hydrogen bonds with the carbonyl oxygen of the ethyl carboxylate group of a neighboring molecule. This interaction is a common and stabilizing feature in the crystal packing of related imidazole-carboxylate structures.

Table 1: Predicted Hydrogen-Bonding Geometries

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |

|---|---|---|---|---|

| N–H⋯O | Imidazole N-H | Carbonyl O | 2.7 - 3.0 | 150 - 180 |

| C—H⋯O | Phenyl/Imidazole C-H | Carbonyl/Ester O | 3.0 - 3.5 | 120 - 170 |

Graph Set Analysis (e.g., Etter's Rules) for Supramolecular Motifs

To systematically describe the hydrogen-bonding patterns, graph set analysis, following Etter's rules, would be employed. It is highly probable that the aforementioned N–H⋯O interactions would lead to the formation of centrosymmetric dimers, which can be described by the graph set notation R²₂(8). In this motif, two molecules are linked by a pair of N–H⋯O hydrogen bonds, forming a ring composed of eight atoms.

Investigation of Intermolecular Interactions (e.g., C—H⋯π, π⋯π)

Beyond hydrogen bonding, the crystal structure of this compound would be significantly influenced by other non-covalent interactions. Given the presence of two aromatic rings (phenyl and imidazole), π⋯π stacking interactions are expected to play a key role in the crystal packing. These can occur in a face-to-face or offset (slipped) arrangement, with centroid-to-centroid distances typically in the range of 3.3 to 3.8 Å.

Structural Refinement Methodologies (e.g., SHELXL, WinGX/ORTEP)

The elucidation of the crystal structure of this compound would involve standard crystallographic techniques. After obtaining suitable single crystals, X-ray diffraction data would be collected. The resulting data would be processed, and the structure would be solved using direct methods or Patterson synthesis.

The refinement of the structural model would be carried out using software packages such as SHELXL, which is a component of the broader SHELX suite of programs. This process involves minimizing the difference between the observed and calculated structure factors. The WinGX suite of programs, which provides a graphical user interface for various crystallographic software, would likely be used to manage the refinement process and to generate tables and reports. The final refined structure, including atomic positions and displacement parameters, would be visualized using programs like ORTEP (Oak Ridge Thermal Ellipsoid Plot Program) to create detailed molecular diagrams.

Characterization of Conformational Features and Dihedral Angles

The conformational flexibility of this compound primarily arises from the rotation around the single bonds connecting the phenyl ring to the imidazole ring and the ethyl carboxylate group to the imidazole ring. The dihedral angle between the plane of the phenyl ring and the plane of the imidazole ring is a key conformational parameter. In related structures, this angle can vary significantly depending on the steric and electronic effects of other substituents and the influence of crystal packing forces.

Table 2: Key Dihedral Angles for Conformational Analysis

| Dihedral Angle | Description | Expected Range (°) |

|---|---|---|

| Phenyl-Imidazole | Angle between the planes of the phenyl and imidazole rings | 10 - 50 |

Assessment of Crystal Packing and Co-crystal Design Implications

Understanding the supramolecular synthons and the key intermolecular interactions is fundamental for crystal engineering and the design of co-crystals. By identifying the robust hydrogen-bonding motifs, it becomes possible to rationally design new crystalline forms of the compound with modified physicochemical properties, such as solubility and stability. For instance, co-crystallization with other molecules that can form complementary hydrogen bonds with the imidazole N-H or the carboxylate group could lead to the formation of novel multi-component crystals with predictable structures.

Handling of Crystallographic Disorder Phenomena

In the crystal structures of flexible molecules like this compound, it is not uncommon to encounter crystallographic disorder. This can manifest as the ethyl group or even the entire ethyl carboxylate substituent occupying multiple positions in the crystal lattice. Similarly, the phenyl ring could exhibit rotational disorder.

During the structural refinement process, such disorder would be modeled by assigning partial occupancies to the disordered atoms and refining their positions and anisotropic displacement parameters. The successful modeling of disorder is crucial for obtaining an accurate and reliable final crystal structure. The presence of disorder can also provide insights into the conformational flexibility of the molecule in the solid state.

Analysis of this compound Unvailable

Detailed crystallographic data for the chemical compound this compound, specifically concerning X-Ray Powder Diffraction (XRPD) and Hirshfeld Surface Analysis, is not available in the public domain. Extensive searches for dedicated studies on this particular molecule have not yielded the specific data required to elaborate on its crystalline form or visualize its intermolecular interactions as requested.

While research exists on the crystallographic properties of related imidazole and benzimidazole derivatives, this information is not directly applicable to this compound. The substitution patterns on the imidazole ring significantly influence the crystal packing and intermolecular forces. Therefore, data from analogous but structurally distinct compounds cannot be used to accurately describe the specific characteristics of the target molecule.

Consequently, the sections on X-Ray Powder Diffraction (XRPD) for Crystalline Form Analysis and Hirshfeld Surface Analysis for Intermolecular Interaction Visualization for this compound cannot be provided at this time.

Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study imidazole-based compounds to predict their geometries, electronic properties, and reactivity. For derivatives similar to ethyl 2-phenyl-1H-imidazole-5-carboxylate, DFT calculations, often using the B3LYP (Becke, three-parameter, Lee–Yang–Parr) functional with a basis set like 6-311G(d,p), are employed to achieve a balance between accuracy and computational efficiency. acs.orgespublisher.com

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. irjweb.com DFT calculations on various substituted benzimidazole (B57391) carboxylates have shown that the energy gap can be tuned by altering substituents. For example, in a series of methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates, the calculated energy gaps varied significantly with different functional groups, with a nitro (-NO2) group leading to a much smaller gap (e.g., 1.842 eV) compared to a hydroxyl (-OH) group (e.g., 6.066 eV), demonstrating the strong influence of substituents on electronic properties. acs.orgnih.gov

| Compound Analogue | Substituent | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| Methyl 1-(4-chlorophenylsulfonyl)-2-phenyl-1H-benzo[d]imidazole-6-carboxylate | -Cl | -8.081 | -2.285 | 5.796 |

| Methyl 1-(phenylsulfonyl)-2-(4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylate | -OH | -7.619 | -1.553 | 6.066 |

| Methyl 1-(naphthalen-2-ylsulfonyl)-2-(4-aminophenyl)-1H-benzo[d]imidazole-6-carboxylate | -NH2 | -7.102 | -1.741 | 5.361 |

| Methyl 1-(4-nitrophenylsulfonyl)-2-(4-nitrophenyl)-1H-benzo[d]imidazole-6-carboxylate | -NO2 | -8.816 | -6.974 | 1.842 |

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. researchgate.net These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω).

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ² / (2η) (where μ is the electronic chemical potential, μ ≈ -χ)

Chemical hardness measures the resistance to change in the electron distribution or charge transfer. irjweb.com A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. irjweb.com The electrophilicity index represents the ability of a species to accept electrons. These parameters are valuable for predicting how a molecule will behave in a chemical reaction. researchgate.net For example, a high chemical hardness value, as found in some imidazole (B134444) derivatives, points to high stability and low reactivity. irjweb.com

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

| Ionization Potential (I) | 6.2967 |

| Electron Affinity (A) | 1.8096 |

| Chemical Hardness (η) | 2.2449 |

| Electronegativity (χ) | 4.0531 |

| Electrophilicity Index (ω) | 3.6558 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution and identifying sites for electrophilic and nucleophilic attack. mdpi.com The different colors on the MEP map indicate the electrostatic potential:

Red: Regions of most negative potential, rich in electrons, and susceptible to electrophilic attack.

Blue: Regions of most positive potential, electron-deficient, and susceptible to nucleophilic attack.

Green: Regions of neutral or zero potential.

In studies of similar benzimidazole carboxylate compounds, the MEP surface analysis shows that the most negative potential (red) is typically located on the oxygen atoms of the carboxylate group and any other electron-rich substituents (like a hydroxyl group). mdpi.com The most positive potential (blue) is often found around the hydrogen atoms of the imidazole N-H group and aromatic rings. mdpi.com This analysis helps to predict intermolecular interactions and the most probable sites for chemical reactions. mdpi.comorientjchem.org

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the electronic absorption spectra (UV-Vis) of molecules. materialsciencejournal.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax). These theoretical predictions can be compared with experimental data to validate the computational model and assign the observed absorption bands to specific electronic transitions, often corresponding to π → π* or n → π* transitions within the molecule's chromophore. materialsciencejournal.orgresearchgate.net

For example, in a study on ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, the compound displayed major experimental absorption bands at 229, 262, and 326 nm. mdpi.comsemanticscholar.org Computational studies on similar heterocyclic systems confirm that absorption in this region is typically due to π → π* transitions within the conjugated system. espublisher.comconnectjournals.com The solvent environment can influence the absorption maxima, and TD-DFT calculations can incorporate solvent effects to provide more accurate predictions. materialsciencejournal.org

Quantum-chemical studies on five-membered N-heterocycles like imidazole show that the position of the substituent and the presence of endocyclic nitrogen atoms significantly affect its electronic character. rsc.org

Electron-Withdrawing Groups (EWGs) such as nitro (-NO2) or cyano (-CN) groups tend to decrease the energy of both the HOMO and LUMO and reduce the HOMO-LUMO energy gap. This generally increases the molecule's electrophilicity and reactivity. acs.org

Electron-Donating Groups (EDGs) like amino (-NH2) or hydroxyl (-OH) groups tend to increase the energy of the HOMO and LUMO. Their effect on the energy gap can vary, but they generally enhance the molecule's nucleophilicity. acs.orgrsc.org

This modulation of electronic properties is crucial for designing molecules with specific characteristics for applications in materials science and medicinal chemistry. nih.govrsc.org

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are pivotal in predicting the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. These simulations help in understanding the binding mode, affinity, and stability of the resulting complex.

Molecular docking is employed to predict the binding affinity of a compound to a specific biological target, which is often expressed as a docking score in kcal/mol. While specific docking studies for this compound are not extensively detailed in publicly available literature, studies on closely related 2-phenyl-1H-imidazole derivatives reveal their potential to bind to various biological targets. For instance, derivatives of this scaffold have been investigated as antiplatelet agents by targeting G protein-coupled receptors P2Y1 and P2Y12. researchgate.net

Computational screening of other imidazole-containing heterocyclic structures has demonstrated significant binding affinities for various therapeutic targets. For example, certain 5-oxo-imidazoline derivatives have been evaluated as inhibitors of Polo-Like Kinase 1 (PLK1), a key enzyme in cell cycle regulation. samipubco.com Similarly, other studies on different heterocyclic compounds have reported strong binding affinities, indicating the utility of the core scaffold in drug design. ajchem-a.comresearchgate.net

Table 1: Examples of Binding Affinities for Related Heterocyclic Compounds

| Compound Class | Target Protein | Reported Binding Affinity (kcal/mol) |

|---|---|---|

| 5-oxo-imidazoline derivative (Molecule 4i) | Polo-Like Kinase 1 (PLK1) | -10.18 |

| Thiazetidine dioxide derivative (Native Ligand) | Bacterial Protein Target | -7.5 |

| Thiazetidine dioxide derivatives (CC2, CC4, etc.) | Bacterial Protein Target | -8.1 to -9.0 |

This table presents data for structurally related compounds to illustrate the binding potential of the imidazole scaffold.

Beyond predicting binding energy, molecular docking elucidates the specific interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. For derivatives of the 2-phenyl-1H-imidazole class, these interactions are crucial for their biological activity.

Studies on analogous compounds provide insight into the types of interactions that can be expected. For instance, a 5-oxo-imidazoline derivative targeting Polo-Like Kinase 1 was shown to form a carbon-hydrogen bond with key amino acid residues LYS82, GLU101, HIS105, and CYS133. samipubco.com In another computational study, various thiazetidine derivatives were found to establish robust interactions with their target protein through a network of conventional hydrogen bonds with residues like ASP381, GLN283, and GLU333, supplemented by π-sulfur and π-π T-shaped interactions. ajchem-a.com These examples underscore the capability of the imidazole framework to engage in multiple types of stabilizing interactions within a protein's active site.

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time, providing a detailed view of the conformational stability of the compound-protein complex. MD simulations can confirm the stability of binding modes predicted by docking. For a related 5-oxo-imidazoline derivative, an MD simulation demonstrated consistent and enduring binding throughout the simulation period, validating the initial docking results. samipubco.com Such studies are crucial for verifying that the predicted interactions are maintained in a dynamic, more physiologically relevant environment.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies

QSAR and SPR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties. These models allow for the prediction of the activity of novel compounds based on their structural features (descriptors).

For the 2-phenyl-1H-imidazole class, structure-activity relationship studies have been instrumental in identifying potent antiplatelet agents. researchgate.net 2D-QSAR studies on related imidazoquinazoline derivatives have yielded statistically significant models for predicting antitumor activity. One such model, built from a series of nine compounds, demonstrated a high correlation coefficient (R² = 0.92722), indicating its strong predictive power. nih.gov These models typically correlate physicochemical descriptors (like hydrophobicity, electronic properties, and steric factors) with biological activity, guiding the design of more potent analogues. nih.govej-chem.org

Regioselectivity and Reaction Pathway Modeling

Computational chemistry is also a powerful tool for understanding and predicting the outcomes of chemical reactions. For the synthesis of substituted imidazoles, controlling regioselectivity—the preferential formation of one constitutional isomer over another—is critical.

Computational studies on the synthesis of related 2-aryl-1H-imidazole derivatives have revealed the mechanistic basis for observed regioselectivity. In the synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides, computational modeling of the reaction path showed that a 2-hydroxyaryl group on a reactant drives the reaction toward the formation of an imidazole ring instead of a competing 1,2-dihydropyrazine product. nih.gov The modeling indicated that this substituent promotes an intramolecular proton transfer, which lowers the energy barrier for the imidazole-forming pathway. nih.gov This type of analysis, which examines reaction intermediates and transition states, is invaluable for optimizing synthetic routes and explaining experimental outcomes. nih.govresearchgate.net

Chemical Reactivity and Mechanistic Studies

Reaction Mechanism Elucidation for Synthesis Pathways

The synthesis of the ethyl 2-phenyl-1H-imidazole-5-carboxylate core structure can be achieved through various synthetic routes, with the van Leusen imidazole (B134444) synthesis being a prominent and adaptable method. A key mechanistic pathway for the formation of structurally related 1,5-diaryl-1H-imidazole-4-carboxylate esters involves a cycloaddition reaction between an imidoyl chloride and ethyl isocyanoacetate nih.gov.

The proposed mechanism commences with the activation of ethyl isocyanoacetate by a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to generate a stabilized anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the C=N double bond in the imidoyl chloride. This is followed by the elimination of a chloride ion, leading to a transient intermediate. The subsequent step involves an intramolecular cyclization, where the nitrogen of the former isocyano group attacks the newly formed imine carbon. A final tautomerization step then leads to the aromatic 1,5-disubstituted imidazole-4-carboxylate ester nih.gov. This pathway highlights the versatility of isocyanoacetate as a building block in the construction of polysubstituted imidazole rings.

Another relevant synthetic approach involves a three-component tandem reaction. For instance, the reaction of sulfur ylides, nitrosobenzene, and ethyl isocyanoacetate can yield highly substituted imidazole derivatives. The substituent on the isocyanide has been shown to significantly influence the reaction pathway, with ethyl isocyanoacetate leading to the formation of ethyl 5-benzoyl-1-phenyl-1H-imidazole-4-carboxylate, demonstrating the directing effect of the ester group in the cyclization process acs.org.

The table below outlines a plausible mechanistic pathway for the synthesis of a 1,5-disubstituted imidazole-4-carboxylate, which is structurally analogous to the target compound.

| Step | Description | Reactants | Intermediates |

| 1 | Activation of Isocyanoacetate | Ethyl isocyanoacetate, DBU | Stabilized anion of ethyl isocyanoacetate |

| 2 | Nucleophilic Attack | Anion of ethyl isocyanoacetate, Imidoyl chloride | Transient adduct |

| 3 | Chloride Elimination | Transient adduct | Intermediate with a C=N bond |

| 4 | Intramolecular Cyclization | Intermediate from Step 3 | Cyclized non-aromatic intermediate |

| 5 | Tautomerization | Cyclized non-aromatic intermediate | Aromatic imidazole-4-carboxylate ester |

| This table is based on the mechanistic pathway proposed for the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylates. nih.gov |

Tautomeric Equilibria and Prototropic Forms of the Imidazole Ring

The imidazole ring of this compound is subject to annular tautomerism, a phenomenon where a proton can migrate between the two nitrogen atoms of the heterocyclic ring. This results in an equilibrium between two tautomeric forms: the 1H-imidazole and the 3H-imidazole. In the case of the title compound, these would be this compound and ethyl 2-phenyl-3H-imidazole-5-carboxylate.

Theoretical calculations on the parent imidazole molecule have shown that the 1H-tautomer is generally more stable than its non-aromatic 2H-counterpart due to the preservation of the aromatic sextet researchgate.net. For substituted imidazoles, the position of this equilibrium is influenced by the electronic nature of the substituents, the solvent, and the solid-state packing forces.

In solution, a rapid proton exchange often occurs between the two nitrogen atoms, leading to a time-averaged structure being observed in NMR spectroscopy. Studies on related benzimidazole (B57391) derivatives have shown that tautomeric exchange can be unambiguously identified in solution, while in the solid state, a single tautomeric form is typically locked in place by intermolecular interactions such as hydrogen bonding mdpi.com. For this compound, the presence of the electron-withdrawing ethyl carboxylate group at the C5 position and the phenyl group at the C2 position will influence the relative basicity of the two nitrogen atoms, thereby affecting the position of the tautomeric equilibrium. The N1-H tautomer is generally the more stable form for 2-substituted imidazoles.

The molar ratios of the tautomers can be influenced by the pKa values of the individual nitrogen atoms. The perturbation of these pKa values by substituents has been studied in histidine-containing peptides, providing a framework for understanding how the phenyl and ethyl carboxylate groups would modulate the tautomeric balance in the title compound nih.gov.

| Tautomeric Form | Key Features | Expected Stability |

| 1H-Tautomer | Proton on N1. Aromatic system. | Generally more stable. |

| 3H-Tautomer | Proton on N3. Aromatic system. | Generally less stable, but part of a dynamic equilibrium. |

| This table illustrates the two possible aromatic tautomers of the imidazole ring in the title compound. |

Influence of Substituents on Reactivity (e.g., Electronic Effects, Steric Hindrance)

The reactivity of the this compound molecule is significantly governed by the electronic and steric effects of its substituents: the phenyl group at the C2 position and the ethyl carboxylate group at the C5 position.

Electronic Effects:

Phenyl Group (C2): The phenyl group is generally considered to be weakly electron-withdrawing through an inductive effect, but it can also participate in resonance. Its presence at the C2 position influences the acidity of the N-H proton and the nucleophilicity of the ring nitrogens.

Ethyl Carboxylate Group (C5): The ester group is a strong electron-withdrawing group due to both inductive and resonance effects (-I, -M). This has a pronounced impact on the reactivity of the imidazole core. It deactivates the ring towards electrophilic attack and increases the acidity of the N-H proton. The presence of this group makes nucleophilic substitution on the ring less unlikely compared to an unsubstituted imidazole globalresearchonline.net.

The combined electronic influence of these two substituents makes the imidazole ring electron-deficient, which modulates its reaction pathways. For instance, in reactions involving aromatic compounds, the electronic properties of substituents have been shown to significantly affect reaction efficiency acs.org.

Steric Hindrance: The phenyl group at C2 and the ethyl carboxylate at C5 can exert steric hindrance, influencing the regioselectivity of reactions. Attack at the C4 position, which is adjacent to the bulky ester group, may be sterically hindered. Similarly, reactions at the N1 or N3 positions will be influenced by the proximity of these large substituents. Studies on related compounds have shown that steric hindrance can affect the ability of substrates to position their reactive sites effectively, thereby impacting reaction outcomes acs.org. The alkylation of related ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates demonstrates how substituents direct the course of the reaction, with alkylation occurring selectively at the N-hydroxy group researchgate.net.

| Substituent | Position | Electronic Effect | Steric Effect |

| Phenyl | C2 | Weakly electron-withdrawing | Moderate to significant |

| Ethyl Carboxylate | C5 | Strongly electron-withdrawing | Moderate to significant |

| This table summarizes the influence of the key substituents on the reactivity of the imidazole core. |

Electrophilic and Nucleophilic Reaction Pathways on the Imidazole Core

The imidazole ring is amphoteric and can react with both electrophiles and nucleophiles. However, the presence of the phenyl and ethyl carboxylate substituents on this compound strongly dictates the preferred reaction pathways.

Electrophilic Reactions: The imidazole ring is generally susceptible to electrophilic attack, with the C5 position being the most reactive in the parent molecule nih.gov. However, in the title compound, the C5 position is already substituted. The electron-withdrawing nature of the ethyl carboxylate group at C5 deactivates the ring towards further electrophilic substitution. If an electrophilic attack were to occur on the carbon skeleton, it would most likely be directed to the C4 position, although this is also deactivated by the adjacent ester group.

More commonly, electrophilic attack occurs at the pyridine-like nitrogen (N3). The lone pair of electrons on this nitrogen is available for reaction with electrophiles such as alkylating agents. However, the N-H proton is acidic and can be removed by a base, rendering the N1 position also nucleophilic and susceptible to electrophilic attack globalresearchonline.net.

Nucleophilic Reactions: Nucleophilic substitution reactions on the imidazole ring are generally uncommon unless there are strongly electron-withdrawing groups present globalresearchonline.net. The ethyl carboxylate group at C5 significantly deactivates the ring for electrophilic attack but makes it more susceptible to nucleophilic attack, particularly at the C2 and C4 positions. The C2 position is rendered more electrophilic by the influence of both adjacent nitrogen atoms and the phenyl group. Computational studies on the nucleophilic substitution of imidazole with 2-bromo-1-arylethanone derivatives provide insight into the reactivity of the imidazole nitrogen as a nucleophile semanticscholar.org.

The general reactivity trends for the imidazole core of the title compound are summarized below:

| Reaction Type | Preferred Position(s) | Influencing Factors |

| Electrophilic Attack | N1 (after deprotonation), N3 | Availability of lone pairs on nitrogen. |

| Nucleophilic Attack | C2, C4 | Electron-withdrawing effect of the ethyl carboxylate group. |

| This table outlines the expected reactivity of the imidazole core in this compound. |

Advanced Applications of Ethyl 2 Phenyl 1h Imidazole 5 Carboxylate and Its Derivatives

Biological and Medicinal Chemistry Applications

The unique structural features of the ethyl 2-phenyl-1H-imidazole-5-carboxylate core have allowed for the development of numerous derivatives with significant therapeutic potential. Researchers have explored its efficacy in various biological pathways and its activity against several diseases.

Enzyme Inhibition Studies

Derivatives of this compound have been identified as potent inhibitors of several key enzymes implicated in various pathological conditions.

Xanthine (B1682287) Oxidase: Certain 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives have shown potent xanthine oxidase inhibitory activity. One of the most effective compounds demonstrated an IC50 value of 0.006 μM, indicating strong potential for the management of hyperuricemia and gout. nih.gov

β-Glucuronidase: A series of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate derivatives were synthesized and evaluated for their β-glucuronidase inhibitory potential. Many of these derivatives exhibited significant inhibition, with IC50 values ranging from 1.20 ± 0.01 to 60.30 ± 1.40 μM, surpassing the activity of the standard drug, D-saccharic acid 1,4-lactone (IC50 = 48.38 ± 1.05 μM). nih.gov

α-Glucosidase and α-Amylase: Imidazole (B134444) derivatives have been investigated for their ability to inhibit carbohydrate-hydrolyzing enzymes. nih.gov One study found that a derivative, 1f, exhibited the most notable α-glucosidase inhibition with an IC50 value of 0.85±0.04 μM. nih.gov Several other derivatives also showed more potent inhibition of α-glucosidase than the standard drug, acarbose. nih.gov The same derivative, 1f, was also the most active in inhibiting α-amylase, with an IC50 value of 4.75 ± 0.24. nih.gov

PARP: While the broader class of benzimidazole (B57391) carboxamides has been explored for Poly(ADP-ribose) polymerase (PARP) inhibition, specific studies on the direct inhibitory activity of this compound derivatives on PARP are not extensively documented in the reviewed literature. nih.govresearchgate.netresearchgate.net

FXIa: Derivatives of 2-phenyl-1H-imidazole-5-carboxamide have been developed as potent inhibitors of Factor XIa (FXIa), a key enzyme in the blood coagulation cascade. researchgate.net One of the most potent compounds identified had a Ki value of 0.009 μM. researchgate.net This compound also displayed high selectivity for FXIa over other serine proteases involved in coagulation. researchgate.net

Table 1: Enzyme Inhibition by this compound Derivatives

| Enzyme | Derivative Type | Potency (IC50/Ki) | Reference |

|---|---|---|---|

| Xanthine Oxidase | 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid | 0.006 μM (IC50) | nih.gov |

| β-Glucuronidase | 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate | 1.20 ± 0.01 μM (IC50) | nih.gov |

| α-Glucosidase | Imidazole derivative 1f | 0.85±0.04 μM (IC50) | nih.gov |

| α-Amylase | Imidazole derivative 1f | 4.75 ± 0.24 μM (IC50) | nih.gov |

| FXIa | 2-phenyl-1H-imidazole-5-carboxamide derivative | 0.009 μM (Ki) | researchgate.net |

Modulators of Biological Pathways

The influence of these compounds extends to the modulation of critical cellular signaling pathways. Their ability to interact with various proteins involved in signal transduction can lead to the upregulation or downregulation of specific genes, thereby affecting cellular functions. This modulatory capacity is a cornerstone of their therapeutic potential, particularly in complex diseases like cancer.

Anticancer and Antiproliferative Mechanisms of Action

The imidazole scaffold is a recognized pharmacophore in the development of anticancer agents. mdpi.comresearchgate.net Derivatives of this compound have demonstrated significant antiproliferative activity through various mechanisms.

Cell Cycle Arrest: Certain imidazole derivatives have been shown to induce cell cycle arrest, a crucial mechanism for inhibiting cancer cell proliferation. For instance, one compound was found to cause cell cycle arrest in the G2/M phase in A549 lung cancer cells. researchgate.net Another study on novel thiazolo[2,3-e] nih.govresearchgate.netdiazaphosphole-6-carboxylates, synthesized from an imidazole derivative, showed a promising ability to arrest the cell cycle at different phases in both renal (TK-10) and lung (A549) cancer cells.

Apoptosis Induction: The induction of programmed cell death, or apoptosis, is a key strategy in cancer therapy. Several novel 1-(4-substituted phenyl)-2-ethyl imidazole derivatives have been shown to induce apoptosis in cancer cells. mdpi.com One particularly potent compound, 4f, was found to increase the protein expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2 in a time-dependent manner. mdpi.com

Mitochondrial Membrane Potential Disturbance: Disruption of the mitochondrial membrane potential is a key event in the apoptotic pathway. Studies have shown that certain 5‐amino‐1‐N‐substituted‐imidazole‐4‐carboxylate derivatives can affect the mitochondrial membrane potential in cancer cells such as HeLa and HT-29, indicating their pro-apoptotic activity.

Table 2: Anticancer Mechanisms of this compound Derivatives

| Mechanism | Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Cell Cycle Arrest | A549, TK-10 | Arrest at G2/M phase and other phases. | researchgate.net |

| Apoptosis Induction | Various cancer cell lines | Increased Bax/Bcl-2 ratio. | mdpi.com |

| Mitochondrial Membrane Potential Disturbance | HeLa, HT-29 | Indication of pro-apoptotic activity. |

Antimicrobial Activities

Derivatives of this imidazole compound have also been recognized for their broad-spectrum antimicrobial properties.

Antibacterial: Novel 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidine derivatives have demonstrated potent in vitro antibacterial activity against various strains, including S. aureus, methicillin-resistant S. aureus (MRSA), E. coli, and E. faecalis. Some of these compounds exhibited minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL. Another study highlighted the efficacy of certain 2-phenyl benzimidazole derivatives against both gram-positive and gram-negative bacteria.

Antifungal: The same series of 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidine derivatives also displayed antifungal activity against C. albicans, with a notable compound showing an MIC of 3.12 μg/mL.

Antitubercular: While research into novel benzimidazole derivatives for the treatment of tuberculosis is ongoing, specific data on the antitubercular activity of this compound itself was not prominent in the reviewed literature.

Antiviral Efficacy and Selectivity Index Analysis

The antiviral potential of this compound derivatives has been investigated, particularly against orthopoxviruses. A study on a series of novel 2-aryl-1-hydroxyimidazole derivatives revealed that some compounds exhibited a high selectivity index (SI), which is a crucial measure of antiviral efficacy versus cytotoxicity. nih.gov One of the most promising compounds, ethyl 1-hydroxy-4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylate, displayed a very high selectivity index of 919 against the Vaccinia virus. nih.govresearchgate.net This compound was also active against the cowpox and ectromelia viruses. nih.govresearchgate.net

Table 3: Antiviral Activity of a Selected Ethyl 2-Aryl-1-Hydroxy-1H-Imidazole-5-Carboxylate Derivative

| Virus | CC50 (μM) | IC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| Vaccinia virus | 321.97 | 0.35 | 919 |

| Cowpox virus | >333.33 | 16.51 | 20 |

| Ectromelia virus | >333.33 | 7.28 | 46 |

Data for ethyl 1-hydroxy-4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylate nih.gov

Antiplatelet Agent Development and Pharmacokinetic Considerations

The development of novel antiplatelet agents is crucial for the prevention and treatment of thrombotic diseases. Derivatives of 2-phenyl-1H-imidazole have been identified as potent antiplatelet agents. researchgate.net Structure-activity relationship studies have led to the identification of compounds with rapid onset of action in pharmacokinetic studies. researchgate.net One promising derivative demonstrated a wider therapeutic window than the commonly used drug ticagrelor, showing equivalent antithrombotic efficacy with lower blood loss in a rat model. researchgate.net Fluorinated derivatives of diethyl-2-(benzylthio)-2,3-dihydro-1H-imidazole-4,5-dicarboxylate have also exhibited concentration-dependent antiplatelet aggregation activity. researchgate.net

Pharmacophore Modeling and Ligand Design for Target Interaction

The imidazole ring system is a privileged pharmacophore in medicinal chemistry due to its ability to engage in various non-covalent interactions, such as hydrogen bonding, and its presence in numerous biomolecules. tci-thaijo.orgresearchgate.net Pharmacophore modeling for imidazole-containing compounds, including derivatives of this compound, focuses on identifying the essential spatial arrangement of features required for biological activity.

Key pharmacophoric features of the imidazole scaffold often include:

Hydrogen Bond Acceptors: The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors.

Hydrogen Bond Donors: The N-H group in the imidazole ring serves as a crucial hydrogen bond donor.

Aromatic/Hydrophobic Centers: The phenyl ring and the imidazole ring itself provide hydrophobic and aromatic characteristics, which are vital for binding to many protein targets. tci-thaijo.org

In the context of ligand design, these features are exploited to create molecules that fit precisely into the binding sites of therapeutic targets. For instance, in the design of anticancer agents, imidazole-triazole hybrids have been developed where the imidazole core is a key part of the pharmacophore that interacts with targets like glycogen (B147801) synthase kinase-3β (GSK-3β). nih.gov Computational studies, such as molecular docking, help to visualize and predict how these molecules will bind, guiding the synthesis of more potent and selective compounds. nih.gov The strategic placement of substituents on the phenyl and imidazole rings allows for the fine-tuning of these interactions to optimize ligand-target binding.

Prodrug Design and Optimization for Enhanced Permeability

A significant challenge in drug development is overcoming poor membrane permeability, which can lead to low oral bioavailability. ijpcbs.com The carboxylic acid group, while often important for target interaction, can be ionized at physiological pH, hindering its passage across lipidic cell membranes. The ethyl ester in this compound represents a classic prodrug strategy to mask a polar carboxylic acid.

A prodrug is an inactive or less active molecule that is converted into the active drug within the body. Esterification of a carboxylic acid to form a prodrug like this compound increases its lipophilicity, thereby enhancing its ability to cross cell membranes. Once absorbed, ubiquitous esterase enzymes in the blood and tissues hydrolyze the ethyl ester, releasing the active carboxylic acid parent drug at the site of action. ijpcbs.com

This approach has been successfully employed for numerous drugs. Amide-based prodrugs have also been designed to improve oral absorption by targeting specific intestinal transporters. researchgate.net For derivatives of this compound, this strategy can be pivotal in transforming a potent but poorly permeable compound into a therapeutically effective oral medication. nih.gov

Table 1: Prodrug Strategies for Imidazole Derivatives

| Prodrug Type | Modified Group | Purpose | Activation Mechanism |

|---|---|---|---|

| Ester Prodrug | Carboxylic Acid | Enhance membrane permeability | Enzymatic hydrolysis by esterases |

| Amide Prodrug | Carboxylic Acid/Amine | Enhance absorption via transporters | Hydrolysis by peptidases/proteases |

| N-H Substituted | Imidazole N-H | Improve pharmacokinetics | Enzymatic cleavage |

Materials Science Applications

The unique photophysical properties of the imidazole core have led to its extensive use in the development of advanced materials.

Imidazole derivatives are increasingly being explored as fluorescent materials. tandfonline.com Their rigid, planar structure and conjugated π-system are conducive to strong fluorescence emission. These properties can be tuned by modifying the substituents on the imidazole and phenyl rings. For example, D-π-A (donor-π-acceptor) type imidazole derivatives have been synthesized and shown to exhibit tunable emission spectra and large two-photon absorption cross-sections, making them suitable for applications like bioimaging. nih.gov

The fluorescence of imidazole-based compounds can also be sensitive to the local environment, such as pH or the presence of specific ions, making them valuable as fluorescent probes or chemosensors. nih.govmdpi.com For instance, novel imidazole derivatives have demonstrated the ability to detect ions like copper (Cu²⁺) through fluorescence quenching or anions like bisulfate (HSO₄⁻) through fluorescence enhancement. mdpi.com

In the field of optoelectronics, imidazole derivatives have emerged as critical components in Organic Light-Emitting Diodes (OLEDs). tandfonline.com Their strong electron-withdrawing nature makes them suitable for use as emitters, hosts, and electron-transporting materials. tandfonline.comresearchgate.net The high thermal stability of the imidazole ring, often stable up to 400°C, is another significant advantage for device fabrication and longevity. tandfonline.com

Derivatives combining imidazole with other moieties like carbazole (B46965) have been synthesized to create bifunctional materials. mdpi.com These materials can act as deep-blue fluorescent emitters and as hosts for green and red phosphorescent emitters in OLEDs, demonstrating their versatility. mdpi.comnih.gov The performance of these OLEDs, including their efficiency and color purity, is directly related to the molecular structure of the imidazole derivative used. tandfonline.com

Table 2: Performance of Imidazole Derivatives in OLEDs

| Derivative Type | Role in OLED | Emission Color | Max. External Quantum Efficiency (EQE) | Reference |

|---|---|---|---|---|

| Carbazole-Diphenyl Imidazole | Emitter | Deep-Blue | 1.1% | mdpi.com |

| Carbazole-Diphenyl Imidazole | Host for Green Phosphor | Green | 8.3% | mdpi.com |

| Carbazole-Diphenyl Imidazole | Host for Red Phosphor | Red | 6.4% | mdpi.com |

| Carbazole-π-Imidazole | Emitter | Deep-Blue | 4.43% | nih.gov |

The tunable electronic structure of imidazole derivatives makes them excellent candidates for use as sensitizers in dye-sensitized solar cells (DSSCs). nih.gov In a typical DSSC, a dye absorbs sunlight and injects an electron into a semiconductor material, generating a photocurrent. The amphoteric nature of the imidazole motif allows it to be used as a donor, acceptor, or linker within the D-π-A structure of organic dyes. nih.gov

Introducing imidazole chromophores into the dye structure can enhance light-harvesting properties and reduce undesirable charge recombination reactions. nih.gov The efficiency of these solar cells is highly dependent on the specific molecular design of the dye. For example, studies on different substituents on the imidazole ring showed that an alkyl chain substitution resulted in a higher power conversion efficiency (PCE) of 2.01% compared to a nitrobenzene (B124822) substitution, which yielded a PCE of 0.96%. ekb.egresearchgate.net Machine learning models are also being employed to predict the photovoltaic performance of new imidazole-based dyes, accelerating the discovery of more efficient materials for solar energy conversion. nih.gov

Catalysis and Ligand Design

The nitrogen atoms in the imidazole ring of this compound make it an effective ligand for coordinating with metal ions. This property is foundational to its application in catalysis and the design of metal-organic frameworks (MOFs). researchgate.net

Imidazole-based ligands, particularly those incorporating carboxylic acid functionalities, are versatile building blocks for creating coordination polymers and frameworks. These materials can have diverse structures and properties depending on the metal ion and the specific design of the ligand. researchgate.net

In the field of catalysis, copper-imidazole complexes have been synthesized and shown to possess oxidase-like activity. For example, a complex of copper with imidazole-2-carboxaldehyde can catalyze the oxidation of 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB), demonstrating its potential as an artificial enzyme. nih.gov Tridentate ligands prepared from 2-phenylimidazole-4-carboxylic acid have been applied in asymmetric catalysis, such as the Henry reaction. doaj.org Furthermore, N-heterocyclic carbene (NHC) ligands, which can be derived from imidazolium (B1220033) salts, are widely used in catalysis. Imidazolium carboxylates have been developed as effective transfer agents for delivering NHCs to metal centers. researchgate.netacs.org

Ligands for Metal-Catalyzed Reactions

The imidazole ring, a core component of this compound, is a significant structural motif in coordination chemistry and serves as a precursor to highly effective ligands for a variety of metal-catalyzed reactions. Derivatives of imidazole are particularly well-regarded as precursors to N-heterocyclic carbenes (NHCs), which have emerged as a superior class of ligands, in many cases surpassing traditional phosphine (B1218219) ligands. nih.gov

NHCs are neutral, two-electron donors that form strong σ-bonds with metal centers, resulting in highly stable metal complexes. nih.gov This stability, combined with the ease of tuning their steric and electronic properties by modifying the substituents on the imidazole ring, makes them exceptionally versatile. The transformation of an imidazole into an N-heterocyclic carbene ligand typically involves deprotonation at the C2 position, creating a carbene that can coordinate to a metal. Imidazole complexes can be converted to their corresponding NHC derivatives through acid-base treatments. acs.org